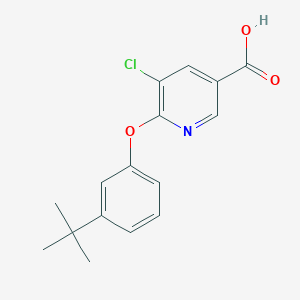

6-(3-Tert-butylphenoxy)-5-chloronicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(3-tert-butylphenoxy)-5-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c1-16(2,3)11-5-4-6-12(8-11)21-14-13(17)7-10(9-18-14)15(19)20/h4-9H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVUXQSRFXJHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

6-(3-Tert-butylphenoxy)-5-chloronicotinic acid is a specialized organic molecule that holds potential as a key intermediate in the synthesis of novel pharmaceutical compounds and agrochemicals. Its unique structure, which combines a substituted nicotinic acid core with a bulky tert-butylphenoxy group, suggests a range of physicochemical properties that are critical to its application in drug discovery and development. The strategic placement of a chlorine atom and a phenoxy-ether linkage on the pyridine ring is anticipated to modulate its biological activity and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound. In the absence of extensive empirical data for this specific molecule, this document leverages established knowledge of its core structural components—6-chloronicotinic acid and 3-tert-butylphenol—to provide well-grounded estimations. Furthermore, this guide outlines detailed, field-proven methodologies for the analytical characterization of this compound, ensuring scientific rigor and reproducibility in research and development settings.

Molecular Structure and Key Features

The molecular structure of this compound is characterized by a pyridine-3-carboxylic acid (nicotinic acid) backbone. A chlorine atom is substituted at the 5-position, and a 3-tert-butylphenoxy group is attached at the 6-position via an ether linkage.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These predictions are derived from the known properties of 6-chloronicotinic acid and 3-tert-butylphenol, taking into account the electronic and steric effects of the substituents.

| Property | Predicted Value | Basis for Prediction and Rationale |

| Molecular Formula | C₁₆H₁₆ClNO₃ | Based on the chemical structure. |

| Molecular Weight | 305.76 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow crystalline solid | Similar to 6-chloronicotinic acid, which is an off-white to beige crystalline powder[1][2]. The extended conjugation may impart a slight color. |

| Melting Point | 170-190 °C | The melting point of 6-chloronicotinic acid is approximately 190 °C (with decomposition)[1][2]. The addition of the bulky, non-polar 3-tert-butylphenoxy group may disrupt the crystal lattice of the nicotinic acid core, potentially lowering the melting point. |

| Boiling Point | > 350 °C | The boiling point of 6-chloronicotinic acid is estimated to be around 330.1 °C[2]. The significantly larger molecular weight of the target compound will lead to a higher boiling point. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in water and non-polar solvents. | 6-Chloronicotinic acid is soluble in water (2 mg/mL at 20°C), ethanol, methanol, and DMSO[1]. 3-tert-butylphenol is more soluble in organic solvents than in water[3]. The presence of the large hydrophobic tert-butylphenoxy group will decrease water solubility, while the carboxylic acid and pyridine nitrogen will maintain solubility in polar organic solvents. |

| pKa | 3.0 - 4.0 | The predicted pKa of 6-chloronicotinic acid is 3.24[1]. The electronic effect of the 3-tert-butylphenoxy group at the 6-position is not expected to drastically alter the acidity of the carboxylic acid at the 3-position. |

| LogP | 3.5 - 4.5 | This is an estimate based on the increased lipophilicity from the 3-tert-butylphenoxy group compared to the more polar 6-chloronicotinic acid. |

| Stability | Stable under normal storage conditions. Incompatible with strong oxidizing agents. | 6-Chloronicotinic acid is stable under normal conditions but incompatible with strong oxidizing agents[1][4]. The ether linkage is generally stable but can be cleaved under harsh acidic or basic conditions. The compound should be stored in a cool, dry, dark place[1]. |

Experimental Protocols for Physicochemical Characterization

To empirically determine the physicochemical properties of this compound, a series of well-established analytical techniques should be employed.

Purity and Identity Confirmation: A Multi-technique Approach

A combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the identity and purity of the synthesized compound.

Caption: A typical analytical workflow for the characterization of a synthesized compound.

A. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and to quantify it in various matrices.

-

Methodology:

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for peak shaping) is recommended.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 260-280 nm)[5][6]. For higher specificity and confirmation of molecular weight, a mass spectrometer (LC-MS) should be used as the detector[5].

-

Validation: The method should be validated for linearity, precision, accuracy, and sensitivity according to ICH guidelines.

-

B. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound and to aid in structural elucidation through fragmentation analysis.

-

Methodology:

-

Ionization Source: Electrospray ionization (ESI) is suitable for this polar molecule.

-

Analysis: High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition.

-

Tandem MS (MS/MS): Fragmentation analysis can provide structural information, for instance, by showing the loss of the tert-butyl group or cleavage of the ether bond.

-

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide an unambiguous structural confirmation of the molecule.

-

Methodology:

-

¹H NMR: Will show the number of different types of protons and their connectivity. The aromatic protons on the pyridine and benzene rings, the tert-butyl protons, and the carboxylic acid proton will have characteristic chemical shifts.

-

¹³C NMR: Will indicate the number of different types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments will establish the connectivity between protons and carbons, providing a complete structural assignment. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Determination of Melting Point

-

Objective: To determine the temperature at which the solid compound transitions to a liquid.

-

Methodology: A calibrated melting point apparatus should be used. The sample is slowly heated, and the temperature range from the first appearance of liquid to complete melting is recorded. A sharp melting range is indicative of high purity.

Solubility Determination

-

Objective: To quantify the solubility of the compound in various solvents.

-

Methodology:

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO).

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The saturated solution is filtered, and the concentration of the dissolved compound is determined by a validated analytical method, such as HPLC-UV.

-

Determination of pKa

-

Objective: To measure the acid dissociation constant of the carboxylic acid group.

-

Methodology: Potentiometric titration is a standard method. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored with a calibrated pH meter. The pKa is the pH at the half-equivalence point.

Determination of LogP (Octanol-Water Partition Coefficient)

-

Objective: To measure the lipophilicity of the compound.

-

Methodology: The shake-flask method is a common approach.

-

A solution of the compound is prepared in a mixture of n-octanol and water.

-

The mixture is shaken until equilibrium is reached.

-

The phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method.

-

LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves a nucleophilic aromatic substitution reaction.

Caption: A proposed synthetic pathway for this compound.

This reaction would likely involve the deprotonation of 3-tert-butylphenol with a suitable base (e.g., potassium carbonate) to form the phenoxide, which then acts as a nucleophile to displace the chlorine atom at the 6-position of the nicotinic acid ring. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature.

Conclusion

References

-

Determination of phenazopyridine in human plasma by high performance liquid chromatography. (2025). ResearchGate. [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research. [Link]

-

3-tert-butylphenol. Solubility of Things. [Link]

-

Application of an HPLC Method for Selective Determination of Phenazopyridine Hydrochloride: Theoretical and Practical Investigations. PubMed. [Link]

-

Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis. [Link]

-

Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique. ResearchGate. [Link]

-

Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. A&A Pharmachem. [Link]

Sources

- 1. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. 1H, 13C and 15N NMR assignments of phenazopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Application of an HPLC Method for Selective Determination of Phenazopyridine Hydrochloride: Theoretical and Practical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Postulated Mechanism of Action of 6-(3-Tert-butylphenoxy)-5-chloronicotinic Acid

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound, 6-(3-tert-butylphenoxy)-5-chloronicotinic acid. In the absence of direct empirical data for this specific molecule, this document leverages structure-activity relationship (SAR) analysis and current knowledge of analogous compounds to posit a scientifically grounded hypothesis. We postulate that this compound functions as an agonist for the G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCA1). This guide will provide a comprehensive overview of the GPR81 signaling pathway, its physiological and pathophysiological roles, and a detailed experimental framework for validating the proposed mechanism of action. The intended audience for this whitepaper includes researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutic agents.

Introduction: The Rationale for a GPR81-Centric Hypothesis

While a direct pharmacological profile for this compound is not yet established in peer-reviewed literature, its chemical architecture bears a striking resemblance to known selective GPR81 agonists. Specifically, the presence of a chlorinated aromatic carboxylic acid core is a key feature shared with compounds like 3-chloro-5-hydroxybenzoic acid, a well-characterized GPR81 agonist.[1][2] GPR81 is a G-protein coupled receptor that is endogenously activated by lactate.[2][3] Its activation is implicated in a range of metabolic and inflammatory processes, making it a compelling target for therapeutic intervention.

This guide, therefore, puts forth the hypothesis that this compound engages and activates GPR81, leading to downstream cellular responses. The subsequent sections will deconstruct this proposed mechanism, offering a roadmap for its experimental validation.

The GPR81 Receptor: A Primer

GPR81, a member of the hydroxy-carboxylic acid receptor family, is a Class A G-protein coupled receptor. It is most prominently expressed in adipocytes, but also found in the brain, intestine, kidney, and various immune cells.[1][2] The endogenous ligand for GPR81 is lactate, a metabolite once considered merely a waste product of glycolysis, but now recognized as a critical signaling molecule.[2][3][4]

Signal Transduction Cascade

Upon agonist binding, GPR81 couples to inhibitory G-proteins (Gαi/o). This initiates a canonical signaling cascade characterized by the following key events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Downstream Effector Modulation: The reduction in cAMP levels attenuates the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.

This signaling pathway is central to the physiological effects mediated by GPR81 activation.

Figure 1: Postulated GPR81 signaling pathway for this compound.

Physiological and Pathophysiological Roles of GPR81 Activation

The activation of GPR81 has diverse biological consequences, highlighting its therapeutic potential.

Metabolic Regulation

In adipocytes, GPR81 activation leads to the inhibition of lipolysis. This reduces the release of free fatty acids into the bloodstream, a mechanism that has been explored for the treatment of dyslipidemia.[1]

Immunomodulation

Recent studies have revealed a critical role for GPR81 in regulating inflammation. In the context of intestinal immunity, GPR81 activation on dendritic cells and macrophages suppresses inflammatory responses and promotes homeostasis.[2] Pharmacological activation of GPR81 has been shown to ameliorate experimental colitis by reducing the differentiation of pro-inflammatory Th1 and Th17 cells and promoting the differentiation of regulatory T cells.[2]

Oncology

The role of GPR81 in cancer is complex and context-dependent. In some cancers, such as breast and gastric cancer, lactate-mediated GPR81 signaling has been shown to promote tumor progression and immune evasion.[4][5] Specifically, GPR81 activation can lead to the recruitment of regulatory T cells (Tregs) into the tumor microenvironment, thereby suppressing the anti-tumor activity of CD8+ T cells.[4]

Experimental Validation Framework

To empirically test the hypothesis that this compound is a GPR81 agonist, a multi-tiered experimental approach is recommended.

Tier 1: In Vitro Receptor Activation Assays

The initial step is to determine if the compound directly interacts with and activates GPR81 in a controlled cellular environment.

4.1.1. cAMP Inhibition Assay

This assay directly measures the functional consequence of Gαi-coupled receptor activation.

-

Objective: To quantify the dose-dependent inhibition of cAMP production by this compound in cells expressing GPR81.

-

Methodology:

-

Culture a cell line stably expressing human GPR81 (e.g., HEK293 or CHO cells).

-

Pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.

-

Incubate the cells with increasing concentrations of this compound.

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

-

Calculate the EC50 value from the resulting dose-response curve.

-

| Parameter | Description |

| Cell Line | HEK293 or CHO cells stably expressing human GPR81 |

| Stimulation | Forskolin (to induce cAMP production) |

| Test Compound | This compound (at various concentrations) |

| Readout | Intracellular cAMP levels |

| Analysis | Dose-response curve fitting to determine EC50 |

4.1.2. β-Arrestin Recruitment Assay

This assay provides an alternative measure of GPCR activation by quantifying the recruitment of β-arrestin to the activated receptor.

-

Objective: To measure the dose-dependent recruitment of β-arrestin to GPR81 upon stimulation with this compound.

-

Methodology:

-

Utilize a cell line co-expressing GPR81 fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.

-

Upon agonist binding and receptor activation, the interaction between GPR81 and β-arrestin brings the two fragments together, forming a functional enzyme.

-

Add a substrate for the enzyme and measure the resulting signal (e.g., chemiluminescence).

-

Generate a dose-response curve and calculate the EC50.

-

Figure 2: A tiered experimental workflow for validating the mechanism of action.

Tier 2: Cell-Based and Ex Vivo Functional Assays

Following confirmation of direct receptor activation, the next step is to assess the compound's activity in more physiologically relevant systems.

4.2.1. Adipocyte Lipolysis Assay

-

Objective: To determine if this compound can inhibit lipolysis in primary adipocytes or a differentiated adipocyte cell line.

-

Methodology:

-

Isolate primary adipocytes from adipose tissue or differentiate a pre-adipocyte cell line (e.g., 3T3-L1).

-

Stimulate lipolysis with isoproterenol.

-

Co-incubate the cells with increasing concentrations of this compound.

-

Measure the release of glycerol or free fatty acids into the culture medium.

-

Determine the IC50 for the inhibition of lipolysis.

-

4.2.2. Immune Cell Cytokine Release Assay

-

Objective: To evaluate the immunomodulatory effects of the compound on primary immune cells.

-

Methodology:

-

Isolate primary dendritic cells or macrophages.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide).

-

Co-incubate with this compound.

-

Measure the levels of pro-inflammatory (e.g., IL-6, TNF-α) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant by ELISA or multiplex bead array.

-

Tier 3: In Vivo Proof-of-Concept Studies

The final stage of validation involves assessing the compound's efficacy in relevant animal models.

4.3.1. Free Fatty Acid Reduction Model

-

Objective: To determine if oral or parenteral administration of this compound can reduce plasma free fatty acid levels in rodents.

-

Methodology:

-

Administer the compound to mice or rats.

-

Collect blood samples at various time points.

-

Measure plasma free fatty acid concentrations.

-

4.3.2. Experimental Colitis Model

-

Objective: To evaluate the therapeutic efficacy of the compound in a model of inflammatory bowel disease.

-

Methodology:

-

Induce colitis in mice (e.g., using dextran sulfate sodium or a T-cell transfer model).

-

Treat the mice with this compound.

-

Monitor disease progression by assessing body weight, stool consistency, and colon histology.

-

Analyze immune cell populations and cytokine profiles in the colon and mesenteric lymph nodes.

-

Conclusion and Future Directions

The structural characteristics of this compound provide a strong rationale for investigating it as a GPR81 agonist. The proposed mechanism, centered on the activation of the Gαi-coupled GPR81 receptor, offers a plausible explanation for its potential biological activities. The experimental framework outlined in this guide provides a clear and logical path for rigorously testing this hypothesis.

Should this hypothesis be confirmed, this compound could represent a novel chemical entity with therapeutic potential in metabolic and inflammatory disorders. Further research would be warranted to explore its pharmacokinetic and pharmacodynamic properties, as well as its safety profile, to fully elucidate its drug development potential.

References

-

Ahmed, K., et al. (2012). Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects. Journal of Medicinal Chemistry, 55(18), 8133-8138. [Link]

-

Mola, M. G., et al. (2021). 3-OBA Is Not an Antagonist of GPR81. Frontiers in Pharmacology, 12, 796535. [Link]

-

Ranganathan, P., et al. (2019). GPR81, a cell-surface receptor for lactate, regulates intestinal homeostasis and protects mice from experimental colitis. Mucosal Immunology, 12(1), 176-187. [Link]

-

Di Trocchio, L., et al. (2022). The Crosstalk between GPR81/IGFBP6 Promotes Breast Cancer Progression by Modulating Lactate Metabolism and Oxidative Stress. International Journal of Molecular Sciences, 23(21), 13354. [Link]

-

Su, J., et al. (2024). Lactate/GPR81 recruits regulatory T cells by modulating CX3CL1 to promote immune resistance in a highly glycolytic gastric cancer. Journal of Experimental & Clinical Cancer Research, 43(1), 58. [Link]

Sources

- 1. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR81, a cell-surface receptor for lactate, regulates intestinal homeostasis and protects mice from experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 3-OBA Is Not an Antagonist of GPR81 [frontiersin.org]

- 4. Lactate/GPR81 recruits regulatory T cells by modulating CX3CL1 to promote immune resistance in a highly glycolytic gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Crosstalk between GPR81/IGFBP6 Promotes Breast Cancer Progression by Modulating Lactate Metabolism and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 6-(3-Tert-butylphenoxy)-5-chloronicotinic Acid: A Hypothetical GPR81 Agonist

This guide provides a comprehensive framework for the investigation of the biological activity of the novel chemical entity, 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid. Given the absence of direct literature on this specific molecule, we will proceed under the scientifically-grounded hypothesis that its structural motifs—a nicotinic acid core coupled with a bulky hydrophobic tert-butylphenoxy group—render it a plausible candidate for a G-protein coupled receptor (GPCR) modulator, with a particular focus on the lactate receptor, GPR81 (also known as HCA1).

This document is structured to guide researchers through the logical progression of experiments, from initial target validation to in-depth mechanistic studies and potential therapeutic applications.

Part 1: Foundational Rationale and Core Hypothesis

The molecular architecture of this compound suggests an interaction with receptors that recognize endogenous carboxylic acids. The nicotinic acid (vitamin B3) backbone is a well-established pharmacophore for the GPR109a receptor. While distinct, GPR81 shares homology with GPR109a and is activated by the hydroxy-carboxylic acid, lactate.[1] The presence of a chloro-substituent and a large tert-butylphenoxy group could confer selectivity and potency for GPR81 over other related receptors.

Our central hypothesis is that This compound acts as a selective agonist for GPR81, initiating downstream signaling cascades that modulate cellular metabolism and inflammatory responses. The subsequent sections outline the experimental strategy to test this hypothesis.

Hypothesized Signaling Pathway

The canonical signaling pathway for GPR81 involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on cellular processes like lipolysis and cytokine production.

Caption: Stepwise workflow for the in vitro characterization of the compound.

Protocol 1: GPR81 Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human GPR81 receptor.

Methodology:

-

Cell Culture: Utilize HEK293 cells stably transfected with human GPR81.

-

Membrane Preparation: Homogenize cells in a lysis buffer and isolate the membrane fraction by ultracentrifugation.

-

Binding Assay: Perform a competitive radioligand binding assay using a known GPR81 radioligand (e.g., [3H]-Lactate or a suitable synthetic radiolabeled agonist).

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound.

-

Detection: Separate bound from free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional GPR81 Agonism Assay (cAMP Measurement)

Objective: To quantify the functional potency (EC50) and efficacy of the compound as a GPR81 agonist.

Methodology:

-

Cell Culture: Use CHO-K1 or HEK293 cells co-expressing human GPR81 and a cAMP-responsive reporter system (e.g., GloSensor™).

-

Cell Stimulation: Pre-treat cells with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.

-

Compound Treatment: Add increasing concentrations of this compound to the cells.

-

Signal Detection: Measure the luminescence or fluorescence signal, which correlates inversely with intracellular cAMP levels.

-

Data Analysis: Plot the dose-response curve and calculate the EC50 value. Compare the maximal inhibition to that of the endogenous ligand, lactate, to determine efficacy.

Protocol 3: Adipocyte Lipolysis Assay

Objective: To assess the compound's ability to inhibit lipolysis in a physiologically relevant cell type, as GPR81 is highly expressed in adipocytes. [1] Methodology:

-

Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Lipolysis Induction: Stimulate lipolysis by treating the adipocytes with isoproterenol.

-

Compound Treatment: Co-incubate the cells with isoproterenol and varying concentrations of the test compound.

-

Glycerol Measurement: After incubation, collect the cell culture medium and measure the concentration of glycerol (a byproduct of triglyceride breakdown) using a commercially available colorimetric or fluorometric assay kit.

-

Data Analysis: Determine the IC50 of the compound for the inhibition of isoproterenol-stimulated glycerol release.

Data Summary: Expected In Vitro Results

| Parameter | Assay | Expected Outcome for a Potent & Selective Agonist |

| Binding Affinity (Ki) | Radioligand Displacement | Low nanomolar (nM) range |

| Functional Potency (EC50) | cAMP Assay | Low nanomolar (nM) range |

| Selectivity | GPR109a/b Counter-screens | >100-fold selectivity over related receptors |

| Cellular Activity (IC50) | Adipocyte Lipolysis Assay | Potent inhibition of glycerol release |

Part 3: In Vivo Pharmacological Evaluation

Following successful in vitro characterization, the investigation proceeds to in vivo models to assess the compound's therapeutic potential. Based on the known roles of GPR81, two promising therapeutic areas are metabolic disorders and inflammatory diseases. [1][2]

Therapeutic Area 1: Dyslipidemia and Metabolic Disease

GPR81 activation in adipocytes inhibits lipolysis, leading to a reduction in circulating free fatty acids (FFAs). [1]This mechanism is therapeutically relevant for treating dyslipidemia.

In Vivo Model: Acute FFA Reduction in Mice

Objective: To evaluate the compound's ability to lower plasma FFA levels in vivo.

Methodology:

-

Animal Model: Use male C57BL/6 mice.

-

Compound Administration: Administer this compound orally (p.o.) at various doses (e.g., 10, 30, 100 mg/kg).

-

Blood Sampling: Collect blood samples via tail vein at baseline and at several time points post-dosing (e.g., 0.5, 1, 2, 4 hours).

-

FFA Analysis: Centrifuge blood to obtain plasma and measure FFA concentrations using an enzymatic assay kit.

-

Data Analysis: Calculate the percentage reduction in FFA levels compared to vehicle-treated control animals.

Therapeutic Area 2: Inflammatory Disease (Colitis)

Recent studies have identified an immunoregulatory role for GPR81 in the gut. [2]Pharmacological activation of GPR81 can ameliorate colonic inflammation by suppressing Th1/Th17 cell differentiation. [2] In Vivo Model: T-Cell Transfer Model of Colitis

Objective: To assess the therapeutic efficacy of the compound in a mouse model of inflammatory bowel disease.

Methodology:

-

Model Induction: Induce colitis in immunodeficient mice (e.g., Rag2-/-) by the adoptive transfer of naïve CD4+ T cells from wild-type mice.

-

Treatment Protocol: Once colitis is established (typically indicated by weight loss), begin oral administration of the test compound or vehicle daily. A known GPR81 agonist like 3-chloro-5-hydroxybenzoic acid can be used as a positive control. [2]3. Monitoring: Monitor mice for body weight loss, stool consistency, and signs of distress.

-

Terminal Analysis: At the end of the study, harvest colons for histological analysis (to score inflammation) and isolate cells from the mesenteric lymph nodes and spleen for flow cytometric analysis of T-cell populations (Th1, Th17, Treg).

-

Data Analysis: Compare disease activity indices, histological scores, and immune cell profiles between treatment groups.

Part 4: Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the biological activity of this compound, centered on the hypothesis of its action as a GPR81 agonist. Positive outcomes from these studies would establish the compound as a novel chemical probe for studying GPR81 biology and a potential lead candidate for the development of new therapeutics for metabolic and inflammatory diseases.

Future work would involve comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies, as well as optimization of the chemical scaffold to improve potency, selectivity, and pharmacokinetic properties.

References

- Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists.

- Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. PubMed.

- Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects.

- Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. PubMed.

- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv

- 3-OBA Is Not an Antagonist of GPR81. Frontiers.

- Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. MDPI.

- GPR81, a cell-surface receptor for lactate, regulates intestinal homeostasis and protects mice from experimental colitis.

Sources

Unmasking the Molecular Endgame: A Technical Guide to Identifying Therapeutic Targets for 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delineates a comprehensive, multi-pronged strategy to elucidate the mechanism of action and identify potential therapeutic targets of the novel small molecule, 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid. As a compound with limited existing biological data, the approach outlined herein is designed to systematically progress from broad, predictive analyses to definitive, high-confidence target identification and validation. This document serves as a strategic roadmap, blending computational methodologies with robust experimental workflows to navigate the complexities of target deconvolution.

I. Foundational Strategy: From In Silico Prediction to Cellular Confirmation

The journey to identify the therapeutic targets of a novel chemical entity like this compound begins with a strategic narrowing of possibilities. Given the vastness of the human proteome, an unbiased, multi-step approach is paramount. Our strategy is anchored in a logical progression from computational predictions to direct biochemical identification, followed by rigorous cellular validation of target engagement and functional modulation. This ensures a cost-effective and time-efficient allocation of resources, prioritizing experimental validation for the most promising hypotheses.

II. Phase 1: Computational Target Fishing - Charting the Probable Interaction Landscape

Before embarking on resource-intensive experimental work, we leverage the power of computational biology to generate a preliminary map of potential protein targets.[1][2] These in silico methods utilize the structural and chemical properties of this compound to predict its likely interactors.

A. Ligand-Based and Structure-Based Approaches

The initial phase of our investigation will employ a suite of computational tools to predict potential targets.[3][4] This dual-pronged approach, combining ligand-based and structure-based methods, provides a more robust set of initial hypotheses.

Ligand-Based Target Prediction: This method relies on the principle that structurally similar molecules often exhibit similar biological activities.[5] We will screen large chemogenomic databases such as ChEMBL, PubChem, and DrugBank to identify known bioactive compounds that share structural motifs with our query molecule.[6][7] Tools like TargetHunter and STarFish can then be used to predict targets based on the known targets of these structurally related molecules.[5][8]

Structure-Based Target Prediction (Reverse Docking): Where 3D structures of potential targets are available, reverse docking can be employed.[9] This involves computationally "docking" this compound into the binding sites of a vast array of proteins to predict binding affinities.[3] This method is particularly useful for identifying potential off-targets and understanding the structural basis of interaction.

B. Data Integration and Hypothesis Generation

The outputs from these computational approaches will be integrated and analyzed to identify a prioritized list of putative targets.[10] Targets that are predicted by multiple orthogonal methods will be considered high-priority candidates for experimental validation.

III. Phase 2: Experimental Target Identification - Capturing the Molecular Handshake

With a list of prioritized candidate targets, the next phase is to experimentally identify direct binding partners of this compound from a complex biological milieu.

A. Affinity Purification-Mass Spectrometry (AP-MS)

Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for identifying protein interactors of a small molecule.[11][12][13]

-

Probe Synthesis: Synthesize an analog of this compound incorporating a linker and an affinity tag (e.g., biotin). It is crucial to position the linker at a site that does not interfere with the compound's putative binding pharmacophore.

-

Immobilization: Covalently attach the tagged compound to a solid support, such as streptavidin-coated magnetic beads.[14]

-

Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

-

Affinity Capture: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.[15]

-

Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the affinity matrix.

-

Protein Digestion and Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

-

Data Analysis: The MS/MS spectra are searched against a protein database to identify the captured proteins. Specific interactors are distinguished from background contaminants by comparing results with a control experiment using an inactive analog or beads alone.

IV. Phase 3: Target Engagement and Validation - Confirming the Interaction in a Cellular Context

Identifying a protein that binds to the compound is a critical step, but it is essential to confirm this interaction within the complex environment of a living cell.

A. Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[16][17] The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation.[18]

-

Cell Culture and Treatment: Culture a suitable cell line and treat with varying concentrations of this compound or a vehicle control.

-

Heating: Aliquot the treated cells into PCR tubes and heat them across a range of temperatures for a defined period (e.g., 3 minutes).[19]

-

Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

-

Protein Quantification: Quantify the amount of the soluble target protein at each temperature point using a specific antibody-based method like Western blotting or an ELISA-based format.[16]

-

Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[19]

| Parameter | Description |

| Tagg | The temperature at which 50% of the protein has aggregated. |

| ΔTagg | The shift in Tagg in the presence of the compound compared to the vehicle control. |

V. Phase 4: Functional Characterization - Linking Target Engagement to Biological Activity

Once a direct interaction with a specific target is confirmed, it is crucial to determine the functional consequence of this binding. The nature of the functional assays will be dictated by the identity of the validated target.

A. Case Study 1: G-Protein Coupled Receptors (GPCRs)

If the validated target is a GPCR, a panel of functional assays can be employed to characterize the compound as an agonist, antagonist, or allosteric modulator.[20][21]

-

Second Messenger Assays: Measure the downstream signaling effects of GPCR activation, such as changes in intracellular cyclic AMP (cAMP) for Gs or Gi-coupled receptors, or inositol phosphate (IP1) and calcium flux for Gq-coupled receptors.[21][22]

-

β-Arrestin Recruitment Assays: Monitor the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.[23]

-

Receptor Internalization Assays: Quantify the ligand-induced internalization of the GPCR from the cell surface.[24]

B. Case Study 2: Kinases

If the validated target is a protein kinase, the functional effect of the compound on its enzymatic activity must be determined.

-

Biochemical Assays: These assays directly measure the phosphorylation of a substrate by the purified kinase in the presence of varying concentrations of the compound.[25][26] Radiometric assays using [γ-³²P]ATP or non-radiometric formats (e.g., luminescence-based) can be employed.[27][28][29]

-

Cell-Based Phosphorylation Assays: In a cellular context, the effect of the compound on the phosphorylation of a known downstream substrate of the target kinase can be measured by Western blotting using phospho-specific antibodies.

VI. Conclusion and Forward Trajectory

This technical guide provides a systematic and logical framework for the identification and validation of therapeutic targets for the novel compound this compound. By progressing from broad computational predictions to specific experimental validation, this strategy maximizes the probability of success while ensuring scientific rigor. The successful identification of a high-confidence target and the elucidation of its functional modulation by the compound will pave the way for subsequent lead optimization, preclinical development, and ultimately, the potential for a new therapeutic agent.

VII. References

-

Targeting disease: Computational approaches for drug target identification. [Link]

-

Computational approaches for drug target identification in pathogenic diseases. [Link]

-

Computational/in silico methods in drug target and lead prediction. [Link]

-

In Silico Target Prediction. [Link]

-

Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. [Link]

-

Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics. [Link]

-

TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. [Link]

-

New computational method for identifying drug targets. [Link]

-

In Silico Target Prediction for Small Molecules. [Link]

-

Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. [Link]

-

Tools for in silico target fishing. [Link]

-

In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]

-

In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. [Link]

-

In vitro kinase assay. [Link]

-

In vitro assay for cyclin-dependent kinase activity in yeast. [Link]

-

Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? [Link]

-

Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]

-

Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. [Link]

-

A Strategic Guide to Chemical Databases in Modern Drug Development. [Link]

-

Recent Advances in In Silico Target Fishing. [Link]

-

Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. [Link]

-

Full article: Computational Target Fishing: What Should Chemogenomics Researchers Expect for the Future of in silico Drug Design and Discovery? [Link]

-

G Protein-Coupled Receptor Screening Assays: Methods and Protocols. [Link]

-

In vitro kinase assay. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

-

Chemical databases. [Link]

-

GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

-

CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. [Link]

-

GPCR Internalization Assay. [Link]

-

STarFish: A Stacked Ensemble Target Fishing Approach and its Application to Natural Products. [Link]

-

SMMDB: a web-accessible database for small molecule modulators and their targets involved in neurological diseases. [Link]

-

Small-molecule Bioactivity Databases. [Link]

-

Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). [Link]

-

Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

-

High-throughput: Affinity purification mass spectrometry. [Link]

-

CETSA®: Measuring Target Engagement in Whole Blood. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

-

6-Chloronicotinic acid. [Link]

Sources

- 1. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 5. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugpatentwatch.com [drugpatentwatch.com]

- 7. Directory of in silico Drug Design tools [click2drug.org]

- 8. STarFish: A Stacked Ensemble Target Fishing Approach and its Application to Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arpi.unipi.it [arpi.unipi.it]

- 10. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry [protocols.io]

- 15. wp.unil.ch [wp.unil.ch]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 22. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 25. In vitro kinase assay [protocols.io]

- 26. In Vitro Kinase Assays | Revvity [revvity.com]

- 27. files01.core.ac.uk [files01.core.ac.uk]

- 28. In vitro kinase assay [bio-protocol.org]

- 29. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 6-(3-Tert-butylphenoxy)-5-chloronicotinic Acid Derivatives and Analogs

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutic agents. It provides a detailed examination of the synthesis, potential biological activities, and structure-activity relationships of 6-(3-tert-butylphenoxy)-5-chloronicotinic acid and its analogs. The insights presented herein are synthesized from established chemical principles and extrapolated from the study of structurally related compounds, aiming to empower innovative drug discovery efforts.

Introduction: The Therapeutic Promise of Substituted Nicotinic Acids

Nicotinic acid, a form of vitamin B3, and its derivatives have long been recognized for their diverse biological activities.[1][2] The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The strategic functionalization of this ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a phenoxy group at the 6-position and a chlorine atom at the 5-position of the nicotinic acid core creates a unique chemical architecture with the potential to interact with a variety of biological targets.

The incorporation of a tert-butylphenoxy moiety is of particular interest. The bulky tert-butyl group can provide steric shielding, influencing the molecule's metabolic stability and modulating its interaction with target proteins.[3] Phenolic compounds, in general, are known for their antioxidant properties.[4] This combination of a functionalized nicotinic acid and a substituted phenol suggests that derivatives of this compound could exhibit a range of pharmacological effects, from anti-inflammatory and analgesic to neuroprotective activities, potentially through modulation of targets such as nicotinic acetylcholine receptors (nAChRs) or other enzymes and receptors.[5][6][7][8][9]

This guide will delineate a proposed synthetic pathway for these compounds, explore their potential mechanisms of action based on existing literature for analogous structures, and discuss the critical structure-activity relationships that will guide future optimization efforts.

Synthesis of this compound and Derivatives

The synthesis of the target scaffold can be approached through a convergent strategy, beginning with the preparation of the key intermediates: 6-chloronicotinic acid and 3-tert-butylphenol.

Preparation of 6-Chloronicotinic Acid

A common route to 6-chloronicotinic acid involves the oxidation of 2-chloro-5-methylpyridine.[10] While various oxidizing agents can be employed, a method utilizing cobalt acetate as a catalyst and oxygen as the oxidant in a suitable solvent like chlorobenzene offers a milder and more environmentally conscious alternative to harsher reagents like potassium permanganate.[10]

Experimental Protocol: Synthesis of 6-Chloronicotinic Acid

-

To a reaction vessel containing chlorobenzene, add 2-chloro-5-methylpyridine and cobalt (II) acetate. The typical weight ratio of 2-chloro-5-methylpyridine to cobalt acetate is in the range of 100:1 to 100:15.[10]

-

Heat the mixture to a temperature between 70-100°C.

-

Bubble oxygen gas through the reaction mixture at a controlled flow rate (e.g., 0.3-0.8 L/min) for 4 to 7 hours.[10]

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature, which should precipitate the crude 6-chloronicotinic acid.

-

Filter the crude product and wash with a cold solvent.

-

Recrystallize the crude product from a suitable solvent system, such as methanol or a mixture of methanol and ethanol, to yield pure 6-chloronicotinic acid.[10]

Synthesis of 3-tert-butylphenol

3-tert-butylphenol can be synthesized via several established methods, including the Friedel-Crafts alkylation of phenol with isobutylene or tert-butanol in the presence of a Lewis acid catalyst.

Coupling and Functionalization

The core structure, this compound, is assembled via a nucleophilic aromatic substitution reaction, where the phenoxide of 3-tert-butylphenol displaces the chlorine atom of an esterified 6-chloronicotinic acid. The ester is a necessary protecting group for the carboxylic acid to prevent unwanted side reactions.

Experimental Protocol: Synthesis of tert-Butyl 6-(3-tert-butylphenoxy)-5-chloronicotinate

-

Esterification of 6-Chloronicotinic Acid: Protect the carboxylic acid of 6-chloronicotinic acid as its tert-butyl ester. This can be achieved by reacting 6-chloronicotinic acid with a tert-butylating agent in the presence of a suitable catalyst.

-

Formation of the Phenoxide: In a separate flask under an inert atmosphere, dissolve 3-tert-butylphenol in a dry aprotic solvent (e.g., DMF or DMSO) and add a strong base, such as sodium hydride, to generate the sodium 3-tert-butylphenoxide.

-

Nucleophilic Aromatic Substitution: Add the tert-butyl 6-chloronicotinate to the solution of the phenoxide. Heat the reaction mixture to facilitate the substitution reaction. The temperature will depend on the solvent and the reactivity of the substrates.

-

Work-up and Purification: After the reaction is complete, cool the mixture and quench with water. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Hydrolysis (optional): To obtain the final carboxylic acid, the tert-butyl ester can be hydrolyzed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Physicochemical Properties and Characterization

The physicochemical properties of these derivatives are crucial for their absorption, distribution, metabolism, and excretion (ADME) profile. A summary of expected properties is provided below.

| Property | Expected Value/Characteristic |

| Molecular Weight | ~350-500 g/mol for typical derivatives |

| LogP | Moderately lipophilic, likely in the range of 3-5 |

| pKa | The carboxylic acid will have a pKa around 3-5 |

| Solubility | Poorly soluble in water, soluble in organic solvents |

| Appearance | Likely a white to off-white crystalline solid |

Characterization Techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, C-O-C, C-Cl).

-

Elemental Analysis: To confirm the elemental composition.

Proposed Biological Activity and Mechanism of Action

While direct biological data for this compound is not extensively available in the public domain, the activities of structurally related compounds provide a strong basis for hypothesizing its potential therapeutic targets and mechanisms of action.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The nicotinic acid scaffold is a key component of ligands that interact with nAChRs. These receptors are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.[6][7][8][9] Modulation of nAChRs has therapeutic potential for treating pain, inflammation, cognitive disorders, and neurodegenerative diseases.[5][6] The specific subtype selectivity (e.g., α7, α4β2) would be determined by the overall three-dimensional structure of the molecule and the nature of its substituents.

Histamine H3 Receptor Antagonism

Derivatives of phenoxyalkylamines have been identified as potent histamine H3 receptor (H3R) antagonists.[3] H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonism of H3R can enhance cognitive function and has been explored for the treatment of cognitive deficits in neurological and psychiatric disorders. The tert-butylphenoxy portion of the title compound bears resemblance to scaffolds known to interact with H3R.[3]

Antioxidant and Anti-inflammatory Effects

The phenolic moiety, particularly with the sterically hindering tert-butyl group, suggests potential antioxidant activity by scavenging free radicals.[4][11] This, combined with the potential modulation of inflammatory pathways through targets like nAChRs, could result in significant anti-inflammatory effects.

Proposed Signaling Pathway Involvement

Caption: Potential mechanisms of action and therapeutic outcomes.

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold is key to optimizing its biological activity. The following points outline a rational approach to SAR studies:

-

The tert-Butyl Group: The position and presence of the tert-butyl group on the phenoxy ring are critical. Moving it to the ortho or para position will likely alter the binding affinity and selectivity for the target protein. Replacing it with other alkyl groups of varying sizes can probe the steric requirements of the binding pocket.

-

The Chlorine Atom: The chloro substituent at the 5-position influences the electronic properties of the pyridine ring and can be a key interaction point with the target. Replacing it with other halogens (F, Br, I) or with small alkyl or cyano groups will modulate both steric and electronic factors.

-

The Carboxylic Acid: This group is likely important for forming hydrogen bonds or salt bridges. Esterification or conversion to an amide will drastically change the molecule's properties and interactions. The choice of ester or amide substituent can be used to tune solubility, cell permeability, and prodrug potential.

-

The Phenoxy Linker: The oxygen atom of the phenoxy linker is a potential hydrogen bond acceptor. Replacing it with a sulfur or nitrogen atom would significantly alter the geometry and electronic nature of the connection.

Therapeutic Potential and Future Directions

Derivatives of this compound represent a promising class of compounds with the potential for development into novel therapeutics for a range of disorders, including:

-

Neuropathic Pain and Inflammation: Through modulation of nAChRs and potential inhibition of inflammatory pathways.

-

Cognitive Disorders: Including Alzheimer's disease and ADHD, via antagonism of H3R or positive allosteric modulation of nAChRs.

-

Autoimmune Diseases: Where anti-inflammatory and immunomodulatory effects are beneficial.

Future research should focus on the synthesis of a focused library of analogs to systematically explore the SAR. In vitro screening against a panel of relevant targets (nAChR subtypes, H3R, key inflammatory kinases) will be crucial to identify the primary mechanism of action. Promising lead compounds should then be advanced into in vivo models of disease to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

-

Abdel-Wahab, B. F., et al. (2022). Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[5][10][11]triazin-5-ones. Pharmacia, 69(3), 717-727. [Link]

- CN103570612A - Preparation method of 6-chloronicotinic acid. (2014).

- CN111269033A - Preparation method of tert-butyl (3R,5S)

-

Gündisch, D. (2009). Nicotinic receptors as targets for therapeutic discovery. Current opinion in drug discovery & development, 12(4), 489-498. [Link]

-

Kuder, K., et al. (2018). Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. European journal of medicinal chemistry, 152, 223-234. [Link]

-

Laganà, A., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(11), 3323. [Link]

-

McCallum, S. E., et al. (2011). Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders. Pharmaceuticals, 4(4), 622-638. [Link]

-

Płazińska, A., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(22), 6981. [Link]

-

Rittle, K. E., & Barrow, J. C. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid tert‐butyl esters. Journal of Heterocyclic Chemistry, 49(4), 951-954. [Link]

-

Romero, H. K., et al. (2017). Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation. Journal of medicinal chemistry, 60(16), 6849-6869. [Link]

-

Shcheglov, V. V., et al. (2020). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Molecules, 25(23), 5589. [Link]

-

Stokes, C., et al. (2023). Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation. Neuropharmacology, 225, 109381. [Link]

- US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexano

-

Taly, A., et al. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733-750. [Link]

- US4326056A - Process for the production of 4-amino-6-tert. butyl-3-mercapto-1,2,4-triazin-5-one. (1982).

- CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester. (2020).

-

Wang, Y., et al. (2023). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic chemistry, 130, 106263. [Link]

-

Zadykowicz, B., et al. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(1), 123. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nicotinic receptors as targets for therapeutic discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]

- 11. Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1,2,4]triazin-5-ones [pharmacia.pensoft.net]

An In-Depth Technical Guide to 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid, a molecule of interest for which limited public information is available. Given its structural features—a chlorinated nicotinic acid core linked to a tert-butylphenoxy moiety—this compound presents potential for exploration in medicinal chemistry and drug discovery. This document outlines a plausible synthetic route, a robust analytical characterization workflow, and hypothesizes potential biological activities based on structure-activity relationships of analogous compounds. Furthermore, detailed experimental protocols are provided to enable researchers to investigate its potential therapeutic applications, particularly in the areas of metabolic disorders and inflammation.

Introduction and Compound Profile

This compound is a distinct organic molecule identified by the CAS Number: 1099115-90-8 [1]. Its structure is characterized by a pyridine-3-carboxylic acid (nicotinic acid) backbone, a pharmacophore known for its diverse biological activities[2][3][4]. The nicotinic acid core is substituted with a chlorine atom at the 5-position and a 3-tert-butylphenoxy group at the 6-position. The presence of the bulky tert-butyl group and the electronegative chlorine atom is anticipated to significantly influence the molecule's physicochemical properties and its interaction with biological targets.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These parameters are crucial for drug development, influencing factors such as solubility, permeability, and metabolic stability.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₆H₁₆ClNO₃ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 321.76 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| logP (Octanol-Water Partition Coefficient) | ~4.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 59.9 Ų | Affects passive transport across biological membranes. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |

| Hydrogen Bond Acceptors | 4 | The nitrogen atom in the pyridine ring and the oxygen atoms. |

Synthesis and Characterization

Proposed Synthetic Pathway: Ullmann Condensation

A common method for the formation of diaryl ethers is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide[1][5][6][7]. In this proposed synthesis, 6-chloro-5-chloronicotinic acid would be reacted with 3-tert-butylphenol.

Experimental Protocol: Synthesis via Ullmann Condensation

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 6,5-dichloronicotinic acid (1.0 eq), 3-tert-butylphenol (1.1 eq), and a copper catalyst such as copper(I) iodide (0.1 eq).

-

Solvent and Base: Add a high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a base, typically potassium carbonate (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 120-160 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and quench with a dilute acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

An alternative approach could involve a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction, which often proceeds under milder conditions than the traditional Ullmann condensation[8][9][10][11].

Workflow for Structural and Purity Analysis

The successful synthesis of this compound must be confirmed through a comprehensive analytical workflow.

Caption: Workflow for the purification and characterization of the synthesized compound.

Hypothesized Biological Activity and Mechanism of Action

The chemical structure of this compound suggests potential interactions with several biological pathways.

Potential as a Nuclear Receptor Modulator

Nicotinic acid and its derivatives are known to interact with nuclear receptors[2][12][13]. Furthermore, compounds containing tert-butylphenol moieties have been identified as modulators of Retinoid X Receptors (RXRs)[14][15][16]. RXRs form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs), which are key regulators of metabolism and inflammation. It is plausible that this compound could act as a modulator of these nuclear receptor signaling pathways.

Caption: Hypothetical modulation of nuclear receptor signaling pathways.

Potential Anti-Inflammatory Properties

Numerous nicotinic acid derivatives have demonstrated anti-inflammatory effects[4][17]. The anti-inflammatory activity is often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The substitution pattern on the nicotinic acid core of the title compound may confer potent anti-inflammatory properties.

Recommended Experimental Protocols

To investigate the hypothesized biological activities, the following in vitro and in vivo assays are recommended.

In Vitro Nuclear Receptor Activation Assay

A cell-based luciferase reporter assay is a standard method to assess the activation of nuclear receptors[18][19].

Protocol: Dual-Luciferase Reporter Assay for RXR Activation

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS. Co-transfect the cells with a luciferase reporter plasmid containing an RXR response element and a plasmid expressing the RXR ligand-binding domain fused to a GAL4 DNA-binding domain. A Renilla luciferase plasmid should be co-transfected for normalization.

-

Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) and a known RXR agonist as a positive control.

-

Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity against the compound concentration to determine the EC₅₀ value.

In Vitro Anti-inflammatory Assay

The anti-inflammatory potential can be initially screened using a lipopolysaccharide (LPS)-stimulated macrophage model[20].

Protocol: Measurement of Nitric Oxide Production in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM with 10% FBS.

-

Compound Treatment and Stimulation: Seed the cells in a 96-well plate. Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide Measurement: Measure the accumulation of nitrite, a stable product of nitric oxide, in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage inhibition of nitric oxide production compared to the LPS-stimulated control. Determine the IC₅₀ value.

In Vivo Anti-inflammatory Model

The carrageenan-induced paw edema model is a well-established in vivo assay to evaluate the acute anti-inflammatory activity of a compound[21][22][23].

Protocol: Carrageenan-Induced Paw Edema in Rodents

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point and compare the results with the control groups.

Conclusion

This compound represents an under-explored molecule with significant potential for drug discovery. Its unique chemical architecture, combining a nicotinic acid core with a substituted phenoxy group, suggests that it may modulate key biological pathways involved in metabolism and inflammation. The synthetic and experimental protocols detailed in this guide provide a solid foundation for researchers to unlock the therapeutic potential of this intriguing compound. Further investigation is warranted to fully elucidate its pharmacological profile and mechanism of action.

References

-

Ullmann Condensation - SynArchive. Available from: [Link]

-

Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. Available from: [Link]

-

Chemical Screening of Nuclear Receptor Modulators - PMC. National Center for Biotechnology Information. Available from: [Link]

-

NHR In Vitro Assays & Profiling - Binding & Functional - Eurofins Discovery. Available from: [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. National Center for Biotechnology Information. Available from: [Link]

-

The Ullmann Ether Condensation - ResearchGate. Available from: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available from: [Link]

-

A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. Available from: [Link]

-

Ullmann condensation - Wikipedia. Available from: [Link]

-

Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. ResearchGate. Available from: [Link]

-

Current In Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation - Bentham Science Publisher. Available from: [Link]

-

Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed. National Center for Biotechnology Information. Available from: [Link]

-

Nicotinic acid derivatives: Application and uses, review - ResearchGate. Available from: [Link]

-

Nuclear Receptor Assay Services - Reaction Biology. Available from: [Link]

-

Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

-

Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing). Available from: [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - NIH. National Center for Biotechnology Information. Available from: [Link]

-

(PDF) An in silico to in vivo approach identifies retinoid-X receptor activating tert-butylphenols used in food contact materials - ResearchGate. Available from: [Link]

-

Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Buchwald-Hartwig coupling - YouTube. Available from: [Link]

-

Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. Available from: [Link]

-

Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]

-

2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - NIH. National Center for Biotechnology Information. Available from: [Link]

-

An in silico to in vivo approach identifies retinoid-X receptor activating tert-butylphenols used in food contact materials - NIH. National Center for Biotechnology Information. Available from: [Link]

-

From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC - PubMed Central. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]

-